Dimethyl 2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate
Description
Dimethyl 2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate is a pyrrolo[2,3-d]pyrimidine-based compound with structural features critical to its biological activity. The molecule consists of:
- A pyrrolo[2,3-d]pyrimidine core substituted with an amino group at position 2 and an oxo group at position 4.
- An ethyl linker connecting the core to a benzoyl group.
- A dimethyl ester of glutamic acid (pentanedioate) at the terminal end.
The dimethyl ester groups likely act as a prodrug, enhancing membrane permeability before hydrolysis to the active dicarboxylic acid form .
Properties
IUPAC Name |
dimethyl 2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O6/c1-32-16(28)10-9-15(21(31)33-2)25-19(29)13-6-3-12(4-7-13)5-8-14-11-24-18-17(14)20(30)27-22(23)26-18/h3-4,6-7,11,15H,5,8-10H2,1-2H3,(H,25,29)(H4,23,24,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYZIXUUERDREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the benzoyl and pentanedioate groups. Key steps may include:
Cyclization Reactions: Formation of the pyrrolo[2,3-d]pyrimidine core through cyclization of appropriate precursors.
Amidation: Introduction of the benzoyl group via amidation reactions.
Esterification: Formation of the dimethyl ester groups through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate can undergo various chemical reactions, including:
Oxidation: The amino and oxo groups can participate in oxidation reactions, leading to the formation of corresponding oxides and hydroxyl derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or the amino groups to amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Dimethyl 2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Pemetrexed and Derivatives
- Pemetrexed dipotassium (): The active pharmaceutical ingredient (API) in pemetrexed therapy. Structurally identical to the target compound’s hydrolyzed form but as a dipotassium salt. Differences include: Ionization state: The dipotassium salt improves water solubility, critical for intravenous administration. Bioavailability: The dimethyl ester in the target compound may enhance oral absorption compared to pemetrexed’s ionic form .
- Pemetrexed Impurity A (): Features a methyl group on the pyrrolopyrimidine’s 2-amino group. This minor structural change reduces TS inhibition potency by altering binding interactions .
2.1.2 ICI D1694 ()
- Core structure : Quinazoline instead of pyrrolopyrimidine.
- Activity : Potent TS inhibitor (Ki = 62 nM) with polyglutamylation enhancing potency (Ki = 1.0 nM for tetraglutamate).
- Transport dependency : Relies on the reduced folate carrier (RFC), leading to resistance in RFC-deficient cells. The target compound may share this transport mechanism .
2.1.4 Methyl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate ()
- A synthetic intermediate with molecular weight 312.32 g/mol (C₁₆H₁₆N₄O₃).
- Lacks the glutamic acid moiety, rendering it inactive against TS but useful as a precursor .
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility |
|---|---|---|---|
| Target compound | ~400 g/mol* | ~1.5 (ester) | Low (lipophilic) |
| Pemetrexed dipotassium | 471 g/mol | -2.3 (ionized) | High (aqueous) |
| ICI D1694 | 473 g/mol | -1.8 | Moderate (polar) |
*Estimated based on structural analogs.
- The dimethyl ester’s lipophilicity (logP ~1.5) may improve oral bioavailability compared to pemetrexed’s ionic form .
Biological Activity
Dimethyl 2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate, commonly referred to as Pemetrexed, is an antimetabolite drug primarily used in cancer therapy. Its biological activity is characterized by its ability to inhibit multiple enzymes involved in nucleotide synthesis, which is critical for DNA replication and cell division. This article explores the compound's biological activity, including its mechanism of action, efficacy in various studies, and relevant case studies.
Pemetrexed functions as a multitargeted antifolate , inhibiting key enzymes involved in folate metabolism:
- Dihydrofolate Reductase (DHFR) : Pemetrexed has a high affinity for DHFR with an inhibition constant () of approximately 7 nM. This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a necessary step in the synthesis of purines and thymidylate .
- Thymidylate Synthase (TS) : It also inhibits TS, which is essential for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), further contributing to DNA synthesis. The value for TS inhibition is reported at 109 nM .
- Glycinamide Ribonucleotide Formyltransferase (GARFT) and AICAR Transformylase (AICART) : These enzymes are involved in purine biosynthesis and are inhibited by Pemetrexed with values of 3.5 μM and 9.3 μM respectively .
Biological Activity and Efficacy
The biological activity of Pemetrexed has been extensively studied in vitro and in vivo, particularly regarding its anticancer properties:
- Inhibition of Cancer Cell Proliferation : Pemetrexed has demonstrated significant cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) and mesothelioma. Studies have shown that it effectively inhibits cell proliferation through its action on the aforementioned enzymes .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by disrupting nucleotide synthesis pathways, leading to DNA damage and cell cycle arrest .
Case Studies
- Non-Small Cell Lung Cancer : A clinical trial involving patients with NSCLC treated with Pemetrexed combined with cisplatin showed improved overall survival rates compared to cisplatin alone. The combination therapy was well-tolerated and resulted in a higher response rate .
- Malignant Pleural Mesothelioma : In another study focusing on malignant pleural mesothelioma patients, Pemetrexed was administered as a first-line treatment along with cisplatin. Results indicated a significant increase in progression-free survival and overall survival compared to historical controls .
Research Findings
Recent research has expanded on the structure-activity relationship (SAR) of Pemetrexed derivatives:
- Anti-inflammatory Effects : Some studies have indicated that pyrimidine derivatives related to Pemetrexed exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which may provide additional therapeutic benefits beyond cancer treatment .
- Combination Therapies : Ongoing research is investigating the efficacy of Pemetrexed in combination with other targeted therapies and immunotherapies to enhance its anticancer effects while potentially reducing side effects associated with traditional chemotherapy .
Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | C20H19N5O6 |
| Molecular Weight | 471.3743 g/mol |
| Inhibition Constant () DHFR | 7 nM |
| Inhibition Constant () TS | 109 nM |
| Inhibition Constant () GARFT | 3.5 μM |
| Inhibition Constant () AICART | 9.3 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
